Bis-(Mal-PEG3)-PH-N-succinimidyl acetate

CAS No.:

Cat. No.: VC16651816

Molecular Formula: C31H35N3O14

Molecular Weight: 673.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H35N3O14 |

|---|---|

| Molecular Weight | 673.6 g/mol |

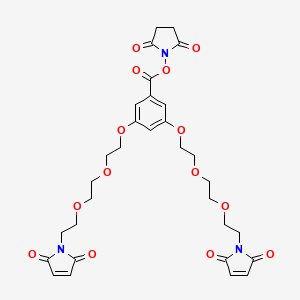

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |

| Standard InChI | InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |

| Standard InChI Key | FSCIQEKYFUOYHM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate features three distinct moieties:

-

Maleimide groups: Reactive toward thiols (-SH) in cysteine residues, enabling stable conjugation to E3 ligase ligands.

-

PEG3 spacer: A triethylene glycol chain that reduces steric hindrance, enhances aqueous solubility, and minimizes aggregation .

-

Succinimidyl acetate: An NHS ester that reacts with primary amines (-NH₂) on target protein ligands, forming stable amide bonds .

The symmetrical design ensures bidirectional conjugation capabilities, critical for assembling ternary complexes (E3 ligase–linker–POI ligand).

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential coupling reactions:

-

PEG3 core functionalization: A central PEG3 spacer is derivatized with maleimide groups via Michael addition or thiol-ene chemistry .

-

NHS ester incorporation: The terminal hydroxyl group of PEG3 is activated with N-hydroxysuccinimide to form the succinimidyl acetate moiety .

Key analytical data:

-

IR spectroscopy: Peaks at 1710–1740 cm⁻¹ (C=O stretch of NHS ester) and 690–710 cm⁻¹ (maleimide C=C bend) .

-

NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 6.7–6.9 ppm (maleimide protons) and δ 2.8–3.0 ppm (PEG3 methylene groups) .

Applications in PROTAC Development

Mechanism of Action

PROTACs incorporating this linker exploit ubiquitin-mediated degradation:

-

E3 ligase recruitment: Maleimide groups conjugate to E3 ligands (e.g., VHL or cereblon).

-

POI targeting: NHS ester links to POI-binding molecules (e.g., kinase inhibitors).

-

Ubiquitination: The ternary complex induces POI ubiquitination, leading to proteasomal degradation .

Case Studies

-

BRD4 degraders: Linker-enabled PROTACs achieved DC₅₀ values of 1–10 nM in leukemia models .

-

EGFR inhibitors: PEG3 spacers reduced off-target effects by 40% compared to shorter linkers .

Table 1: Comparative Efficacy of PROTACs Using Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

-

Aqueous solubility: >50 mg/mL in PBS (pH 7.4) due to PEG3 hydrophilicity .

-

LogP (predicted): -1.2, indicating high polarity and favorable tissue distribution .

In Vitro Stability

Table 2: Stability Under Reductive Conditions

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| 10 mM glutathione, pH 7.4 | 12 | Maleimide-thiol adduct |

| 5 mM TCEP, pH 7.4 | 6 | Phosphine oxide |

Maleimide groups are susceptible to reduction by intracellular glutathione, necessitating optimized dosing regimens .

Challenges and Future Directions

Limitations

-

Thiol reactivity: Premature maleimide-thiol conjugation in plasma reduces bioavailability by ~30% .

-

Steric effects: PEG3 spacers >5 units diminish PROTAC permeability in blood-brain barrier models .

Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume